molecular formula C14H9F3O3 B1611912 2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid CAS No. 765276-04-8

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Cat. No.: B1611912
CAS No.: 765276-04-8
M. Wt: 282.21 g/mol
InChI Key: WEIWIUNVLRWUGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is an organic compound with the molecular formula C14H9F3O3 It is characterized by the presence of a trifluoromethoxy group attached to a biphenyl structure, with a carboxylic acid functional group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between aryl halides and boronic acids. The process involves the use of a palladium catalyst and a base, often under mild conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and efficiency. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions: 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.

    Substitution: The trifluoromethoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under appropriate conditions.

Major Products: The major products formed depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylate salts, while reduction can produce alcohols.

Scientific Research Applications

Medicinal Chemistry

TFBC has been investigated for its potential therapeutic effects, particularly in the following areas:

  • Anti-inflammatory Properties : Research indicates that TFBC may inhibit specific enzymes involved in inflammatory pathways, suggesting its application in treating inflammatory diseases.
  • Drug Development : The compound's binding affinity for certain biological macromolecules highlights its potential as a lead compound in drug discovery. Ongoing studies aim to elucidate its mechanism of action and enhance efficacy through structural modifications.
  • Bioactive Compound : TFBC has been explored for its role as a bioactive compound, particularly in the design of fluorinated pharmaceuticals. The presence of fluorine atoms often correlates with increased potency and selectivity in drug candidates .

Materials Science

TFBC's unique chemical properties make it suitable for applications in materials science:

  • Advanced Materials Production : The compound can be utilized in the synthesis of advanced materials, including polymers and coatings. Its stability and reactivity allow for modifications that enhance material properties.
  • Chemical Synthesis : TFBC serves as a building block for synthesizing complex organic molecules. It can undergo various chemical reactions, such as substitution and coupling reactions, to form diverse derivatives.

Organic Synthesis

TFBC is a valuable reagent in organic chemistry due to its ability to participate in multiple types of reactions:

  • Substitution Reactions : The carboxylic acid group allows for nucleophilic substitution, introducing new functional groups into the biphenyl structure.
  • Coupling Reactions : It can be involved in coupling reactions like Suzuki-Miyaura or Heck reactions, which are essential for constructing biphenyl derivatives with specific functionalities.

Case Study 1: Anti-inflammatory Activity

A study demonstrated that TFBC exhibited significant inhibition of specific enzymes linked to inflammatory responses. The results indicated potential therapeutic benefits for conditions such as arthritis and other inflammatory diseases.

Case Study 2: Drug Development Insights

Research on TFBC's analogs revealed that modifications to the biphenyl structure could enhance binding affinity to therapeutic targets, leading to improved drug candidates for various diseases. This highlights the importance of structural optimization in drug design .

Mechanism of Action

The mechanism of action of 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, allowing it to interact more effectively with hydrophobic regions of proteins or enzymes. This interaction can modulate the activity of these biomolecules, leading to various biological effects .

Comparison with Similar Compounds

  • 2-Fluoro-2’-(trifluoromethoxy)biphenyl-3-carboxylic acid
  • 2-(Trifluoromethoxy)biphenyl-3-carboxylic acid

Comparison: Compared to similar compounds, 2’-(Trifluoromethoxy)biphenyl-3-carboxylic acid is unique due to the specific positioning of the trifluoromethoxy group and the carboxylic acid functional group. This unique structure can influence its reactivity and interaction with other molecules, making it a valuable compound for various applications .

Biological Activity

2'-(Trifluoromethoxy)biphenyl-3-carboxylic acid (TFBC) is an organic compound with a unique biphenyl structure characterized by a trifluoromethoxy group at the 2' position and a carboxylic acid group at the 3-position. Its chemical formula is C14H10F3O3, with a molecular weight of approximately 288.22 g/mol. The presence of the trifluoromethoxy group significantly affects its chemical properties and biological activity, making it a compound of interest in medicinal chemistry and materials science.

The trifluoromethoxy group enhances the lipophilicity of TFBC, potentially improving its bioavailability and interaction with biological targets. The synthesis of TFBC can be achieved through various methods, including palladium-mediated coupling reactions and other organic synthesis techniques.

Potential Synthetic Routes:

  • Palladium-Mediated Coupling: This method involves the coupling of commercially available precursors to form the biphenyl structure.
  • Functional Group Modifications: Structural modifications can lead to derivatives with enhanced biological properties.

Biological Activity

Research indicates that TFBC exhibits various biological activities, particularly as a potential therapeutic agent. Its interactions with biological macromolecules have shown promising results, particularly in anti-inflammatory pathways and enzyme inhibition.

Key Biological Activities:

  • Anti-Inflammatory Properties: TFBC has been studied for its ability to inhibit enzymes involved in inflammatory processes, suggesting potential applications in treating inflammatory diseases.
  • Enzyme Inhibition: The compound interacts with specific enzymes, which may play a role in disease pathways, indicating its potential as a drug candidate.
  • Antimicrobial Activity: Preliminary studies suggest that TFBC may possess antimicrobial properties, although further research is needed to quantify this activity.

While the specific mechanism of action for TFBC remains under investigation, it is believed that the trifluoromethoxy group enhances its ability to penetrate cell membranes and interact with intracellular targets. This interaction can modulate various biological processes, including enzyme activity and receptor binding.

Comparative Analysis with Similar Compounds

The uniqueness of TFBC lies in its specific combination of functional groups and their positions on the biphenyl structure. This arrangement not only affects its reactivity but also enhances its potential biological activity compared to similar compounds.

Compound NameStructure FeaturesBiological Activity
2-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acidFluoro group instead of trifluoroModerate anti-inflammatory
4-Fluoro-2'-(trifluoromethoxy)biphenyl-3-carboxylic acidDifferent substitution pattern on biphenylLimited studies available
2'-(Difluoromethoxy)biphenyl-3-carboxylic acidDifluoromethoxy instead of trifluoroAntimicrobial properties noted

Case Studies and Research Findings

Recent studies have provided insights into the biological activity of TFBC:

  • In Vitro Studies: Research has demonstrated that TFBC exhibits significant inhibition against specific enzymes involved in disease pathways, suggesting its potential as a therapeutic agent.
  • Binding Affinity Studies: Binding assays have indicated that TFBC has a favorable binding affinity for certain biological receptors, which is crucial for drug development.

Example Study Findings:

  • A study indicated that TFBC showed promising anti-inflammatory effects in cellular models, reducing pro-inflammatory cytokine production.
  • Another investigation highlighted its potential role in modulating enzyme activities related to metabolic disorders.

Properties

IUPAC Name

3-[2-(trifluoromethoxy)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9F3O3/c15-14(16,17)20-12-7-2-1-6-11(12)9-4-3-5-10(8-9)13(18)19/h1-8H,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEIWIUNVLRWUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=CC=C2)C(=O)O)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9F3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10588081
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

282.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

765276-04-8
Record name 2'-(Trifluoromethoxy)[1,1'-biphenyl]-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10588081
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 Ml (8.3 mmol) of a 1N solution of NaOH in 12.5 Ml of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the Ph was adjusted to Ph=2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4, filtered and the filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
8.3
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
12.5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 0.3 g (4.19 mmol) of ethyl-3-(2-trifluoromethoxyphenyl)-benzoate and 8.3 mL (8.3 mmol) of a 1N solution of NaOH in 12.5 mL of methanol was stirred 18 h at RT. The reaction mixture was concentrated and the pH was adjusted to pH of 2 with 1 N HCl solution. The mixture was extracted with ethyl acetate (EtOAc) and the organic fraction was dried over MgSO4 and filtered. The filtrate was concentrated to give the title compound as a white solid that was used without further purification.
Name
ethyl-3-(2-trifluoromethoxyphenyl)-benzoate
Quantity
0.3 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
12.5 mL
Type
solvent
Reaction Step One

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.